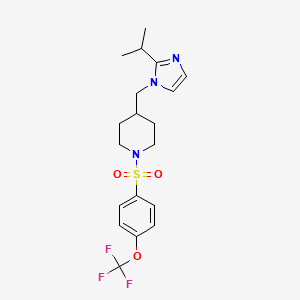
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C19H24F3N3O3S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic molecule that exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its structural components suggest potential interactions with various biological targets, which could lead to therapeutic applications.
Chemical Structure and Properties
This compound features several key structural elements:
- Piperidine ring : A six-membered ring containing one nitrogen atom, known for its presence in many pharmacologically active compounds.
- Imidazole moiety : A five-membered ring containing two nitrogen atoms, often involved in biological processes.
- Trifluoromethoxy group : A fluorinated functional group that enhances the compound's lipophilicity and metabolic stability.
The molecular formula can be represented as C17H20F3N3O2S, with a molecular weight of approximately 393.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator for certain neurotransmitter systems, similar to other imidazole derivatives that have demonstrated anxiolytic and antidepressant properties .
Pharmacological Studies
Recent pharmacological evaluations have highlighted the potential of this compound in various therapeutic areas:
- Opioid Receptor Interaction : Similar compounds have shown selective affinity for delta-opioid receptors, indicating potential use in pain management and mood disorders .
- Antimicrobial Activity : The presence of the imidazole ring suggests possible antibacterial properties, as similar structures have been effective against a range of pathogens .
- Cytotoxicity Studies : Initial cytotoxicity assays indicate that this compound may inhibit the growth of cancer cell lines, warranting further investigation into its anticancer potential.
Table 1: Summary of Biological Activities
Case Study 1: Opioid Receptor Modulation
A study evaluated the effects of related piperidine derivatives on delta-opioid receptors using binding assays. The results indicated a significant increase in receptor binding affinity, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial properties of derivatives containing the imidazole moiety. The results demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.12 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Propiedades
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3S/c1-14(2)18-23-9-12-24(18)13-15-7-10-25(11-8-15)29(26,27)17-5-3-16(4-6-17)28-19(20,21)22/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJBXJYDODMQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













